5-Amino-2,4-dibromobenzoic acid
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Overview
Description
5-Amino-2,4-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen at position 5 is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 5-Aminobenzoic Acid: : One common method to synthesize 5-Amino-2,4-dibromobenzoic acid involves the bromination of 5-aminobenzoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 2 and 4 positions.
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Direct Amination: : Another method involves the direct amination of 2,4-dibromobenzoic acid. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced to the 5-position using reagents like ammonia (NH3) or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 5-Amino-2,4-dibromobenzoic acid can undergo various substitution reactions due to the presence of bromine atoms. For example, nucleophilic substitution can replace bromine atoms with other nucleophiles such as hydroxyl groups, thiols, or amines.
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Oxidation and Reduction: : The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium thiolate (KSR), or amines (RNH2) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Properties
Molecular Formula |
C7H5Br2NO2 |
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Molecular Weight |
294.93 g/mol |
IUPAC Name |
5-amino-2,4-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
MCAJUBQVKJBOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Br)C(=O)O |
Origin of Product |
United States |
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